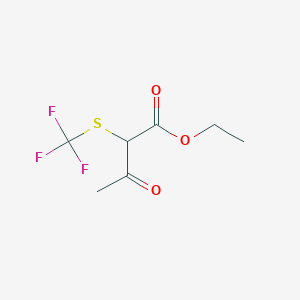

Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-oxo-2-(trifluoromethylsulfanyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3S/c1-3-13-6(12)5(4(2)11)14-7(8,9)10/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOUVWZPWRWSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Strategy

The trifluoromethylthio group is typically introduced via nucleophilic substitution or radical-mediated pathways. For β-keto esters, nucleophilic displacement of a leaving group (e.g., halogens or sulfonates) at the α-position is a common approach. The reaction employs trifluoromethylthiolation reagents such as AgSCF₃ , CuSCF₃ , or N-(trifluoromethylthio)phthalimide under mild conditions.

Example Procedure:

-

Substrate Preparation : Ethyl 3-oxo-2-bromobutanecarboxylate (1.0 equiv) is dissolved in anhydrous DMF.

-

Reagent Addition : AgSCF₃ (1.2 equiv) is added under nitrogen atmosphere.

-

Reaction Conditions : Stirred at 60°C for 12 hours.

-

Workup : The mixture is filtered through Celite, diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

-

Purification : Column chromatography (hexane:ethyl acetate = 9:1) yields the product as a pale-yellow liquid.

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of AgSCF₃ |

| Temperature | 60°C | Balances reaction rate and side reactions |

| Equivalents of AgSCF₃ | 1.2 | Ensures complete substitution |

Reported yields range from 65–78% , with byproducts including des-bromo derivatives arising from elimination.

Oxidative Trifluoromethylthiolation of Enolates

Enolate Generation and Trapping

Enolates derived from ethyl acetoacetate can undergo oxidative coupling with trifluoromethylthiolating agents. This method avoids pre-functionalized substrates and leverages the reactivity of enolate intermediates.

Example Protocol:

-

Enolate Formation : Ethyl acetoacetate (1.0 equiv) is treated with LDA (2.0 equiv) in THF at −78°C.

-

Electrophilic Trapping : N-(Trifluoromethylthio)saccharin (1.5 equiv) is added dropwise.

-

Oxidation : The reaction is warmed to room temperature and stirred for 6 hours.

-

Quenching : Saturated NH₄Cl solution is added, followed by extraction with dichloromethane.

-

Isolation : Rotary evaporation and distillation afford the product.

Advantages and Limitations:

-

Yield : 55–70%

-

Side Reactions : Over-oxidation to α,β-unsaturated esters occurs if reaction time exceeds 8 hours.

One-Pot Tandem Synthesis

Multicomponent Approach

A tandem Michael addition-trifluoromethylthiolation sequence enables efficient construction of the target molecule. This method utilizes ethyl 4-chloroacetoacetate and trifluoromethylthiolation reagents in a single pot.

Optimized Conditions:

| Component | Quantity | Role |

|---|---|---|

| Ethyl 4-chloroacetoacetate | 1.0 equiv | Michael acceptor |

| Trifluoromethylthiolate anion (KSCF₃) | 1.5 equiv | Nucleophile |

| CuI | 10 mol% | Catalyst |

| DMSO | Solvent | Polar aprotic medium |

Procedure :

-

Charge a flask with ethyl 4-chloroacetoacetate, KSCF₃, and CuI in DMSO.

-

Heat at 80°C for 24 hours under argon.

-

Cool, dilute with water, and extract with EtOAc.

-

Dry organic layers and concentrate.

Yield : 72% after silica gel purification.

Radical-Mediated Pathways

Photoinduced Trifluoromethylthiolation

Visible-light photocatalysis offers a sustainable route using Ru(bpy)₃Cl₂ as a catalyst and Langlois’ reagent (CF₃SO₂Na) as the trifluoromethylthio source.

Reaction Setup:

-

Substrate: Ethyl 3-oxo-2-iodobutanecarboxylate

-

Reagents: CF₃SO₂Na (2.0 equiv), Ru(bpy)₃Cl₂ (2 mol%)

-

Light Source: 450 nm LED

-

Solvent: Acetonitrile/H₂O (9:1)

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 65–78 | Moderate | High |

| Enolate Trapping | 55–70 | Low | Medium |

| One-Pot Tandem Synthesis | 72 | High | High |

| Radical-Mediated | 68 | High | Low |

Key Observations :

-

Nucleophilic methods are preferred for large-scale synthesis due to operational simplicity.

-

Radical pathways, while innovative, require specialized equipment and remain exploratory.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence focuses on four ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives (compounds 1–4), which differ in substituents on the pyrrolidinone ring. These compounds serve as benchmarks for comparing physicochemical and biological properties. Key comparisons are outlined below:

Key Observations :

- Compound 3 achieved the highest yield (98%), likely due to steric and electronic effects stabilizing intermediates during synthesis .

- Rf Values: Increased lipophilicity in compounds with benzyl groups (e.g., 2, 4) correlates with higher Rf values, reflecting stronger interactions with the non-polar mobile phase .

Key Observations :

- Antibacterial Activity : Compound 2 showed the lowest MIC (0.073 mg/mL against S. aureus), attributed to its benzyl group enhancing membrane penetration .

- Cytotoxicity : Compound 4 exhibited the highest lethality (LC₅₀ = 280 µg/mL), possibly due to increased lipophilicity facilitating cellular uptake .

- Anthelmintic Activity : All compounds outperformed albendazole, with compound 4 causing death in P. posthuma within 5.4 minutes, suggesting strong neuromuscular disruption .

Table 3: Docking Scores (GOLD Fitness Scores)

| Compound | Penicillin-Binding Protein (PBP) | β-Lactamase NDM-1 |

|---|---|---|

| 1 | 67.39 | 70.27 |

| 2 | 64.52 | 68.82 |

| 3 | 61.85 | 69.45 |

| 4 | 63.21 | 71.10 |

Key Observations :

- PBP Binding : Compound 1 had the highest score (67.39), forming three hydrogen bonds with Lys148, Val277, and Asp295, critical for inhibiting cell wall synthesis .

- β-Lactamase Inhibition : Compound 4 showed the best interaction with NDM-1 (71.10), coordinating with Zn²⁺ ions and forming π-π stacking with His122, mimicking ampicillin’s binding .

Role of Fluorine in Bioactivity

While the evidence compounds lack fluorine, the trifluoromethylthio group in the target compound is expected to:

Enhance Metabolic Stability : The strong C–F bond resists oxidative degradation, prolonging half-life .

Influence Binding Interactions : Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions in target proteins, as seen in other fluorinated drugs .

Biological Activity

Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Chemical Name : this compound

- CAS Number : 42105-37-3

- Molecular Formula : C₇H₉F₃O₃S

- Molar Mass : 230.2 g/mol

- Risk Codes : Irritating to eyes, respiratory system, and skin .

Biological Activity Overview

Recent studies have highlighted the antibacterial, anthelmintic, and cytotoxic properties of this compound derivatives. The development of multidrug-resistant (MDR) pathogens has necessitated the search for novel compounds with effective biological activity.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 0.073 |

| Staphylococcus aureus | 0.109 |

| Klebsiella pneumoniae | 0.125 |

| Enterobacter sakazakii | 0.083 |

These values demonstrate that the compound exhibits strong antibacterial activity, particularly against Gram-negative bacteria .

Anthelmintic Activity

The anthelmintic properties of this compound were assessed using standard assays against Pheretima posthuma and Ascaridia galli. The results are summarized in the following table:

| Compound Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|

| 5 | 10.33 ± 1.15 | 34.66 ± 0.57 |

| 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |

| 20 | 8.66 ± 2.30 | 21.66 ± 2.30 |

Compared to standard treatments like albendazole, these derivatives showed superior anthelmintic activity, indicating their potential as effective antiparasitic agents .

Cytotoxic Activity

The cytotoxicity of this compound was evaluated using various cancer cell lines. The lethal concentration (LC50) values were found to range significantly:

| Compound | LC50 (µg/ml) |

|---|---|

| Compound A | 280 |

| Compound B | 765 |

| Etoposide | 9.8 |

These findings suggest that while the compound demonstrates some cytotoxicity, it may be less potent than established chemotherapeutics like etoposide .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets within bacterial and parasitic cells, disrupting essential biochemical pathways and leading to cell death.

Case Studies and Research Findings

- Antimicrobial Resistance : A study highlighted the urgent need for novel antimicrobial agents due to rising MDR pathogens, showcasing ethyl derivatives as promising candidates for further development .

- In Vitro Studies : Various in vitro assays demonstrated the effectiveness of these compounds against a range of pathogens, emphasizing their potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-oxo-2-(trifluoromethylthio)butanecarboxylate, and what challenges arise during its preparation?

- Methodological Answer : The compound is typically synthesized via dealkylation of ethyl 3-oxo-2-(2-arylhydrazinylidene)-3-polyfluoroalkylpropanoates using AlBr₃ as a Lewis acid in refluxing dichloromethane or 1,2-dichloroethane. Traditional acid-catalyzed hydrolysis fails due to incomplete conversion or side reactions. Key challenges include optimizing solvent choice (polar aprotic solvents preferred) and avoiding hydrolysis side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming trifluoromethylthio and ester groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and thioether (C-S) functionalities. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

- Methodological Answer : Reproducibility requires strict control of reaction parameters:

- Temperature : Reflux conditions (40–60°C for dichloromethane, 83°C for 1,2-dichloroethane).

- Catalyst : AlBr₃ must be anhydrous and added stoichiometrically (1:1 molar ratio to substrate).

- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate.

Document deviations in yields using triplicate experiments and statistical analysis (e.g., standard deviation <5%) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or residual solvents. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria.

- Deuterated solvent exchange experiments to detect labile protons.

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing derivatives?

- Methodological Answer : Use software like Design Expert to design a Central Composite Design (CCD) with variables:

- Factors : Catalyst concentration, temperature, reaction time.

- Response : Yield or purity.

Validate models via ANOVA, and perform ridge analysis to identify optimal conditions. For example, AlBr₃ concentration may exhibit a non-linear relationship with yield due to catalyst saturation effects .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps. Key steps:

- Geometry optimization of the substrate and nucleophile.

- Natural Bond Orbital (NBO) analysis to identify electrophilic centers.

- Solvent effects (PCM model) to simulate dichloromethane environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.